molecular formula C9H9BrO4S B1372349 2-Bromo-5-(ethylsulfonyl)benzoic acid CAS No. 22361-60-0

2-Bromo-5-(ethylsulfonyl)benzoic acid

Cat. No. B1372349
CAS RN: 22361-60-0
M. Wt: 293.14 g/mol
InChI Key: JHSYNULPVWRCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

To 2-bromo-5-(chlorosulfonyl)benzoic acid (Preparation 72, 10.1 g, 33.8 mmol) dissolved in THF (100 mL) was added hydrazine monohydrate (3.32 mL, 67.6 mmol) cautiously at 0° C. under nitrogen. A fine precipitate formed, the reaction was allowed to warm to room temperature over 126 hours before filtering. The solid was washed with heptanes, dried under reduced pressure and dissolved in industrial methylated spirit (100 mL). To this solution was added sodium acetate (16.6 g, 203 mmol) and ethyl iodide (13.5 mL, 169 mmol) and the reaction heated to reflux for 20 hours. After cooling to room temperature, the solvent was removed under reduced pressure and the residue partitioned between EtOAc (500 mL) and sodium hydroxide solution (1M, 500 mL). The layers were separated and the organic layer discarded. The aqueous layer was acidified to pH=1 with HCl (1M, 500 mL) and extracted with EtOAc (5×500 mL). The combined organic layers were dried over MgSO4 and the solvent removed under reduced pressure to give the title compound as a tan solid in 48% yield, 4.82 g.
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.32 mL
Type
reactant
Reaction Step Two
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.NN.[C:18]([O-])(=O)[CH3:19].[Na+].C(I)C>C1COCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH2:18][CH3:19])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.32 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A fine precipitate formed
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
The solid was washed with heptanes
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in industrial methylated spirit (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between EtOAc (500 mL) and sodium hydroxide solution (1M, 500 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (5×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.